molecular formula C18H16F4N2O2S B10975444 3,3'-sulfanediylbis[N-(2,4-difluorophenyl)propanamide]

3,3'-sulfanediylbis[N-(2,4-difluorophenyl)propanamide]

Cat. No.: B10975444
M. Wt: 400.4 g/mol
InChI Key: ZBFBQDWRGLVDEY-UHFFFAOYSA-N
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Description

3,3’-sulfanediylbis[N-(2,4-difluorophenyl)propanamide] is a synthetic organic compound characterized by the presence of two 2,4-difluorophenyl groups connected via a sulfanediyl bridge to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-sulfanediylbis[N-(2,4-difluorophenyl)propanamide] typically involves the reaction of 2,4-difluoroaniline with a sulfanediyl-containing reagent under specific conditions. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-sulfanediylbis[N-(2,4-difluorophenyl)propanamide] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3,3’-sulfanediylbis[N-(2,4-difluorophenyl)propanamide] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3,3’-sulfanediylbis[N-(2,4-difluorophenyl)propanamide] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-sulfanediylbis[N-(4,6-dimethylpyridin-2-yl)propanamide]
  • 3,3’-Sulfanediylbis{N-[4-(diethylamino)phenyl]propanamide}
  • 3,3’-Sulfanediylbis[N-(2-nitrophenyl)propanamide]

Uniqueness

3,3’-sulfanediylbis[N-(2,4-difluorophenyl)propanamide] is unique due to the presence of the 2,4-difluorophenyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16F4N2O2S

Molecular Weight

400.4 g/mol

IUPAC Name

3-[3-(2,4-difluoroanilino)-3-oxopropyl]sulfanyl-N-(2,4-difluorophenyl)propanamide

InChI

InChI=1S/C18H16F4N2O2S/c19-11-1-3-15(13(21)9-11)23-17(25)5-7-27-8-6-18(26)24-16-4-2-12(20)10-14(16)22/h1-4,9-10H,5-8H2,(H,23,25)(H,24,26)

InChI Key

ZBFBQDWRGLVDEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CCSCCC(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

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